molecular formula C8H8N2O B2547807 Imidazo[1,5-a]pyridin-8-ylmethanol CAS No. 153936-24-4

Imidazo[1,5-a]pyridin-8-ylmethanol

Cat. No.: B2547807
CAS No.: 153936-24-4
M. Wt: 148.165
InChI Key: ZPMLFIQEXXHNKV-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-8-ylmethanol is a chemical compound with the linear formula C8H8N2O . It has a molecular weight of 148.16 . This compound is a significant structural component of a large number of agrochemicals and pharmaceuticals .


Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes methods involving cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2 .


Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .


Physical and Chemical Properties Analysis

This compound is a white to yellow solid at room temperature .

Scientific Research Applications

Heterocyclic Chemistry and Medicinal Applications

Imidazo[1,5-a]pyridin-8-ylmethanol, as part of the broader imidazo[1,5-a]pyridine family, is involved in a vast array of scientific research applications, particularly within heterocyclic chemistry and medicinal chemistry. The imidazo[1,5-a]pyridine scaffold is highly regarded for its versatility in generating stable N-heterocyclic carbenes, crucial in the development of new pharmaceutical compounds due to their ability to bind metal ions and catalyze various chemical reactions. These compounds serve as foundational structures for synthesizing novel therapeutic agents targeting a range of diseases, including cancer, viral infections, and microbial diseases, by facilitating the development of new derivatives and chemical libraries for biological screening (Alcarazo et al., 2005).

Advanced Material and Probe Development

Further, the imidazo[1,5-a]pyridine core is pivotal in the creation of fluorescent probes for biological and chemical research, enhancing our understanding of cell membrane dynamics and biochemical pathways. Their compact structure and photophysical properties make them ideal candidates for developing emissive compounds used in optoelectronics, sensors, and chemical biology. Research on imidazo[1,5-a]pyridine-based fluorophores demonstrates their potential as cell membrane probes, offering insights into membrane hydration, fluidity, and overall cellular health, which is critical for exploring biochemical pathways and monitoring diseases at the cellular level (Renno et al., 2022).

Synthetic Methodologies and Organic Chemistry

In organic chemistry, this compound and its derivatives are subjects of significant interest due to their relevance in constructing complex molecular architectures. Recent advancements in synthetic methodologies have enabled efficient and regioselective synthesis of these compounds, utilizing various strategies such as C-H functionalization, cyclocondensation, and oxidative cyclization. These methods have opened new avenues for the synthesis of imidazo[1,5-a]pyridines from readily available starting materials, contributing to the development of novel compounds with potential pharmaceutical applications and further expanding the utility of these heterocyclic compounds in medicinal chemistry (Reddy et al., 2022).

Safety and Hazards

The safety information for Imidazo[1,5-a]pyridin-8-ylmethanol includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include avoiding ingestion and inhalation, avoiding dust formation, and wearing personal protective equipment .

Future Directions

Imidazo[1,5-a]pyridine derivatives have great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Properties

IUPAC Name

imidazo[1,5-a]pyridin-8-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O/c11-5-7-2-1-3-10-6-9-4-8(7)10/h1-4,6,11H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMLFIQEXXHNKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC=C2C(=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cold solution of lithium aluminum hydride (1.0 g, 26.3 mmol, 2.0 eq) in THF (40 mL) was added the crude ethyl imidazopyridine carboxylate (2.5 g, 13.2 mmol, 1.0 eq) and the reaction mixture was stirred at rt for 2 h. Reaction was cooled and water (1.7 mL), 15% NaOH (1.7 mL) and water (5.1 mL) were slowly added. Solution was next diluted with excess EtOAc and stirred at rt for 30 min. The solution was filtered and the solid was washed with ethyl acetate. Organic layers were combined, dried and solvent was removed to give crude imidazo[1,5-a]pyridine-8-methanol, which was purified by column chromatography (EtOAc/Hexane). MS: exact mass calculated for C8H8N2O, 148.06; m/z found, 149 [M+H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a cold solution of lithium aluminum hydride (1.62 g, 42.4 mmol, 4.0 eq) in THF (50 mL) was added the crude ethyl imidazo[1,5-a]pyridine-8-carboxylate (2.7 g, 14.2 mmol, 1.0 eq) and the reaction mixture was heated at reflux for 2 h. The reaction was cooled and water (1.7 mL), 15% NaOH (1.7 mL) and water (5.1 mL) were slowly added. Solution was diluted with excess EtOAc and stirred at rt for 30 min. The solution was filtered and the solid was washed with ethyl acetate. Organic layers were combined, dried and solvent was removed to give crude imidazo[1,5-a]pyridine-8-methanol, which was purified by column chromatography (EtOAc/Hexane). MS: exact mass calculated for C8H8N2O, 148.06; m/z found, 149 [M+H]+.
Quantity
1.62 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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